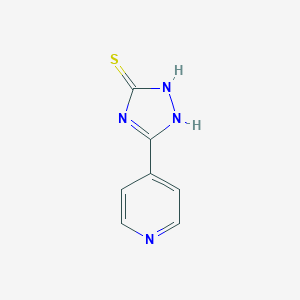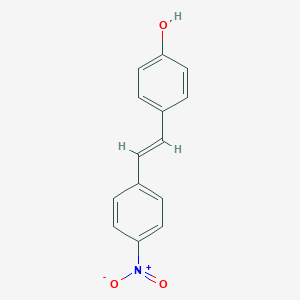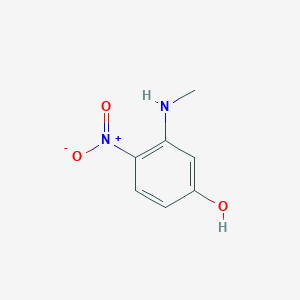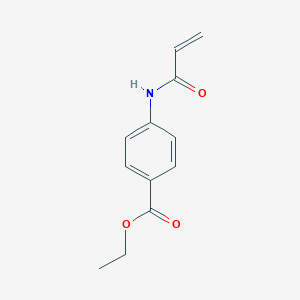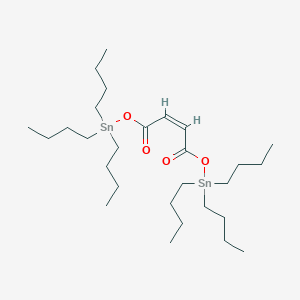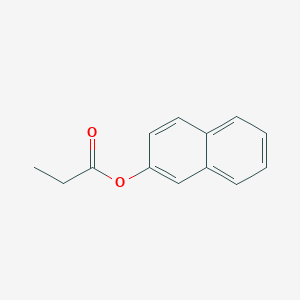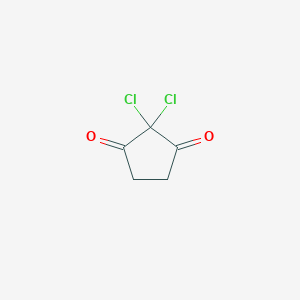
1,3-Cyclopentanedione, 2,2-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclopentanedione, 2,2-dichloro- is a compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is also known as acetylacetone, and it is widely used in various applications such as organic synthesis, pharmaceuticals, and industrial processes. In
Aplicaciones Científicas De Investigación
1,3-Cyclopentanedione, 2,2-dichloro- has various scientific research applications. It is widely used in the synthesis of organic compounds, particularly in the preparation of chelating agents and metal complexes. It is also used in the preparation of pharmaceuticals, such as anticoagulants, antibacterials, and antifungal agents. Additionally, it is used as a reagent in various industrial processes, such as the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,3-Cyclopentanedione, 2,2-dichloro- is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. This property makes it useful in various applications, such as the removal of heavy metals from wastewater.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1,3-Cyclopentanedione, 2,2-dichloro-. However, studies have shown that it has low toxicity levels, and it is not considered to be a significant health hazard.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Cyclopentanedione, 2,2-dichloro- in lab experiments is its ability to form stable complexes with metal ions. This property makes it useful in various analytical techniques, such as chromatography and spectrophotometry. However, it is important to note that the reactivity of this compound can be affected by pH and temperature, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1,3-Cyclopentanedione, 2,2-dichloro-. One potential area of research is the development of new pharmaceuticals based on this compound. Additionally, further studies could be conducted to explore its potential applications in the field of environmental remediation, particularly in the removal of heavy metals from contaminated soil and water. Further research could also be conducted to explore the potential use of this compound in the production of new materials, such as polymers and resins.
Conclusion
In conclusion, 1,3-Cyclopentanedione, 2,2-dichloro- is a compound with unique properties that make it useful in various scientific research applications. Its ability to form stable complexes with metal ions makes it useful in the synthesis of organic compounds and pharmaceuticals, as well as in various industrial processes. While there is limited information available on its biochemical and physiological effects, it is considered to be a low toxicity compound. Further research is needed to explore its potential applications in the field of environmental remediation, pharmaceuticals, and material science.
Métodos De Síntesis
The synthesis of 1,3-Cyclopentanedione, 2,2-dichloro- can be achieved by the reaction of acetylacetone with chlorine gas. The reaction takes place under mild conditions and yields a high purity product. This method of synthesis is widely used in the industry due to its simplicity and cost-effectiveness.
Propiedades
Número CAS |
14203-21-5 |
|---|---|
Nombre del producto |
1,3-Cyclopentanedione, 2,2-dichloro- |
Fórmula molecular |
C5H4Cl2O2 |
Peso molecular |
166.99 g/mol |
Nombre IUPAC |
2,2-dichlorocyclopentane-1,3-dione |
InChI |
InChI=1S/C5H4Cl2O2/c6-5(7)3(8)1-2-4(5)9/h1-2H2 |
Clave InChI |
ISMFBRUJOYJZQC-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C1=O)(Cl)Cl |
SMILES canónico |
C1CC(=O)C(C1=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





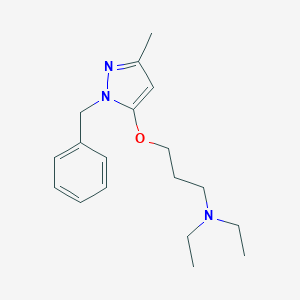
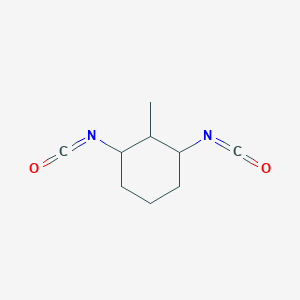

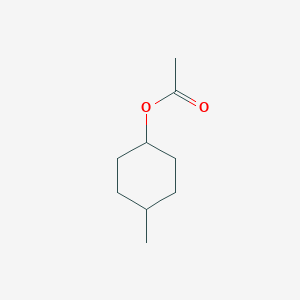
![2-Amino-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B88015.png)
![2-[(3R,3aR,5aS,6S,7S,9aR,9bS)-6-(2-hydroxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]ethanol](/img/structure/B88017.png)
